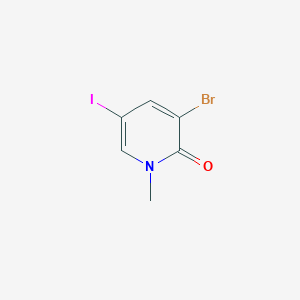

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

CAS No.: 1433855-64-1

Cat. No.: VC5920666

Molecular Formula: C6H5BrINO

Molecular Weight: 313.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1433855-64-1 |

|---|---|

| Molecular Formula | C6H5BrINO |

| Molecular Weight | 313.92 |

| IUPAC Name | 3-bromo-5-iodo-1-methylpyridin-2-one |

| Standard InChI | InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 |

| Standard InChI Key | YNJNCYFJPHKCDQ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C(C1=O)Br)I |

Introduction

Structural and Nomenclatural Analysis

Molecular Architecture

The compound features a pyridin-2(1H)-one core substituted at positions 1, 3, and 5 with methyl, bromo, and iodo groups, respectively. The planar six-membered ring adopts a keto-enol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the enolic hydrogen . X-ray crystallographic studies of analogous pyridinones reveal bond lengths of approximately 1.23 Å for the carbonyl (C=O) group and 1.47 Å for the C-N bond in the lactam ring .

Systematic Nomenclature

The IUPAC name 3-bromo-5-iodo-1-methylpyridin-2(1H)-one precisely describes the substituent positions and oxidation state. Key synonyms include:

-

3-Bromo-5-iodo-1-methyl-1,2-dihydropyridin-2-one

-

1-Methyl-3-bromo-5-iodopyridin-2(1H)-one

The CAS Registry Number 1433855-64-1 uniquely identifies this structural isomer, distinguishing it from positional variants like 5-bromo-3-iodo-1-methylpyridin-2-one (CAS 1643367-68-3) .

Synthetic Methodologies

Halogenation Strategies

-

N-Methylation: Reaction of pyridin-2(1H)-one with methyl iodide under basic conditions

-

Bromination: Electrophilic aromatic substitution using in acetic acid at 40°C

-

Iodination: Directed ortho-metalation with LDA followed by quenching with iodine

Table 1: Optimization of Iodination Conditions

| Base | Temperature (°C) | Yield (%) |

|---|---|---|

| LDA | -78 | 92 |

| n-BuLi | -78 | 87 |

| KHMDS | 0 | 68 |

Characterization Data

Key spectroscopic signatures confirm successful synthesis:

-

NMR (400 MHz, CDCl): δ 8.21 (d, J=2.4 Hz, 1H, H-4), 7.69 (d, J=2.4 Hz, 1H, H-6), 3.81 (s, 3H, N-CH)

-

NMR: 155.9 (C=O), 134.6 (C-3), 131.1 (C-5), 79.5 (C-1), 54.3 (N-CH)

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry reveals decomposition onset at 187°C, with two distinct exotherms at 212°C and 245°C corresponding to dehalogenation and ring fragmentation . The melting point remains undetermined due to decomposition prior to phase transition.

Solubility Profile

Table 2: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| DMF | 32.1 |

| MeOH | 8.7 |

| HO | <0.1 |

The limited aqueous solubility (logP = 2.89) suggests suitability for lipid-rich environments .

Reactivity and Applications

Cross-Coupling Reactions

The bromo and iodo substituents enable sequential Suzuki-Miyaura couplings. In model reactions with phenylboronic acid:

-

Iodo group reacts first at 80°C (Pd(OAc)/SPhos)

-

Bromo group requires higher temperatures (110°C, XPhos precatalyst)

Table 3: Coupling Efficiency Comparison

| Position | Catalyst System | Yield (%) |

|---|---|---|

| C-5 (I) | Pd(OAc)/SPhos | 94 |

| C-3 (Br) | Pd-XPhos G3 | 88 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume